n-(2-Phenoxyethyl)-2-anisidine

Description

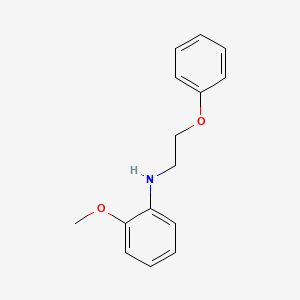

N-(2-Phenoxyethyl)-2-anisidine (IUPAC: 4-methoxy-N-(2-phenoxyethyl)aniline) is an aromatic amine derivative characterized by a methoxy-substituted aniline core linked to a phenoxyethyl group. The compound’s structure combines electron-donating methoxy and phenoxy moieties, which influence its electronic and steric properties. Computational studies using density functional theory (DFT) have revealed that such derivatives exhibit distinct conformational flexibility due to rotational freedom around the ethyl linker, with intramolecular hydrogen bonding and π-π stacking interactions stabilizing specific geometries .

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

2-methoxy-N-(2-phenoxyethyl)aniline |

InChI |

InChI=1S/C15H17NO2/c1-17-15-10-6-5-9-14(15)16-11-12-18-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |

InChI Key |

ZSPLRLADIQOPAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Cytotoxicity Against Cancer Cells

Phenoxyethyl esters with hydroxybenzoate substituents show marked differences in cytotoxicity depending on the position of the hydroxyl group. For example:

| Compound | Viability at 62.5 µg/mL | Viability at 500 µg/mL | IC50 |

|---|---|---|---|

| 2-Phenoxyethyl 4-hydroxybenzoate | 36% | 11% | <62.5 µg/mL |

| 2-Phenoxyethyl 2-hydroxybenzoate | — | 52% | >500 µg/mL |

The para-hydroxyl group in 2-phenoxyethyl 4-hydroxybenzoate enables inter-molecular hydrogen bonding with DNA, enhancing its cytotoxicity against MCF-7 breast cancer cells. In contrast, the ortho-substituted analog lacks this interaction, resulting in reduced activity .

Antimicrobial Activity

Phenoxyethyl esters exhibit broad-spectrum antimicrobial effects:

- 2-Phenoxyethyl benzoate: 30–70% inhibition against E. coli and P. aeruginosa, comparable to streptomycin .

- 2-Phenoxyethyl 2-hydroxybenzoate: 70% of gentamicin’s activity against K. pneumoniae .

These compounds achieve complete inhibition of dermatophytes (M. canis, T. rubrum) at concentrations <50 µg/mL. The antimicrobial mechanism likely involves disruption of microbial membranes or enzyme inhibition. N-(2-phenoxyethyl)-2-anisidine’s aniline core may confer different target specificity, as aromatic amines often interact with microbial enzymes or DNA via nitrenium ion formation .

Metabolic Activation and Toxicity

2-Anisidine (o-anisidine), the parent compound of this compound, is metabolically activated by cytochrome P450 enzymes (CYP2E1, CYP1A2, and CYP2B6 in humans) to form N-(2-methoxyphenyl)hydroxylamine, a carcinogenic metabolite that generates DNA adducts via nitrenium ions . However, this hypothesis requires experimental validation.

Structural and Electronic Properties

DFT studies on N-(2-phenoxyethyl)aniline derivatives highlight the role of substituents in modulating electronic properties:

Compared to 4-hydroxybenzoate esters, this compound’s methoxy group provides weaker hydrogen-bonding capacity but greater lipophilicity, which could influence membrane permeability.

Key Research Findings and Implications

- Substituent Position Matters: Para-substituted hydroxy groups enhance bioactivity in esters, suggesting that optimizing substituent placement in this compound could improve efficacy.

- Metabolic Shielding: Structural modifications like phenoxyethyl chains may mitigate the carcinogenic risks associated with 2-anisidine derivatives.

- Antimicrobial Potential: While untested, the compound’s aromatic amine structure could target microbial enzymes or DNA, warranting further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.